[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine
CAS No.:
Cat. No.: VC13466676
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H25N3 |
|---|---|
| Molecular Weight | 199.34 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H25N3/c1-10(2)13(3)8-11-4-6-14(9-11)7-5-12/h10-11H,4-9,12H2,1-3H3 |
| Standard InChI Key | TUPGRHNZFZBUOW-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CC1CCN(C1)CCN |
| Canonical SMILES | CC(C)N(C)CC1CCN(C1)CCN |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol. Its IUPAC name, N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylpropan-2-amine, reflects a pyrrolidine ring connected to a methyl-isopropyl amine group via a methylene bridge and an aminoethyl substituent . Key structural features include:
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Pyrrolidine ring: Provides rigidity and influences stereoelectronic properties.
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Aminoethyl side chain: Enhances solubility and enables hydrogen bonding with biological targets.
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Methyl-isopropyl group: Contributes to lipophilicity, affecting membrane permeability .
The compound’s three-dimensional conformation is critical for its bioactivity, as the chiral center at the pyrrolidine ring dictates stereospecific interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from pyrrolidine derivatives:
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Aminoethylation: Reaction of 3-pyrrolidinemethanol with 2-aminoethyl chloride under basic conditions.
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Reductive amination: Introduction of the methyl-isopropyl group using methyl-isopropyl ketone and sodium cyanoborohydride.
Key Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield |
| Solvent | Dichloromethane/MeOH | ↑ Purity |
| Catalyst | Triethylamine | ↓ Side products |
Purification and Characterization
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.
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Characterization:
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | DSC |
| Solubility (H₂O) | 12 mg/mL | Shake-flask method |
| LogP | 1.8 ± 0.2 | HPLC |
| pKa (amine) | 9.4 | Potentiometric titration |
The compound’s moderate lipophilicity (LogP = 1.8) balances blood-brain barrier permeability and aqueous solubility, making it suitable for CNS-targeted therapies .
Pharmacological Activity
Mechanism of Action
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine acts as a ligand for neurotransmitter receptors, including serotonin (5-HT₃) and dopamine (D₂) receptors . The aminoethyl group forms hydrogen bonds with aspartate residues in receptor binding pockets, while the pyrrolidine ring induces steric effects that modulate agonist/antagonist activity .
In Vitro Studies
| Assay | Result | Reference |
|---|---|---|
| 5-HT₃ Binding (IC₅₀) | 320 nM | |
| D₂ Receptor Affinity | Kᵢ = 450 nM | |
| CYP3A4 Inhibition | <10% at 10 μM |
The compound shows partial agonism at 5-HT₃ receptors (α = 0.7) and antagonism at D₂ receptors, suggesting potential in treating anxiety and schizophrenia .
Applications in Drug Development
Neuropharmacological Agents
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Anxiolytics: Modulates 5-HT₃ receptors to reduce neuronal excitability .
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Antipsychotics: D₂ receptor antagonism mitigates dopaminergic hyperactivity .
Intermediate in Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic derivatives: E.g., triazole-linked analogs with enhanced bioavailability .
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Metal complexes: Coordination with Cu²⁺ enhances antioxidant activity .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration |
Acute toxicity studies in rodents indicate an LD₅₀ of 380 mg/kg, warranting careful handling.
Comparative Analysis with Analogues
| Compound | Structure | 5-HT₃ IC₅₀ (nM) | LogP |
|---|---|---|---|
| Target Compound | Pyrrolidine-amine | 320 | 1.8 |
| Analog A | Piperidine-amine | 510 | 2.1 |
| Analog B | Azetidine-amine | 890 | 1.5 |
The pyrrolidine core in the target compound confers superior receptor affinity compared to piperidine or azetidine analogues .
Future Research Directions
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